1-Allylcyclopropanesulfonic Acid Potassium Salt
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Overview
Description
1-Allylcyclopropanesulfonic Acid Potassium Salt is a chemical compound with the molecular formula C6H9KO3S and a molecular weight of 200.30 . This compound is primarily used in proteomics research and is known for its solubility in water . It is a solid at room temperature and should be stored at -20°C .
Preparation Methods
The synthesis of 1-Allylcyclopropanesulfonic Acid Potassium Salt involves several steps. One common method includes the reaction of allylcyclopropane with sulfur trioxide to form the sulfonic acid, which is then neutralized with potassium hydroxide to yield the potassium salt . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-Allylcyclopropanesulfonic Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The allyl group can undergo substitution reactions, often facilitated by catalysts such as palladium.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allylcyclopropanesulfonic Acid Potassium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Allylcyclopropanesulfonic Acid Potassium Salt exerts its effects involves its ability to act as a sulfonating agent. The sulfonic acid group can interact with various molecular targets, facilitating the formation of sulfonate esters and other derivatives . These interactions are crucial in organic synthesis and proteomics research, where the compound helps in modifying proteins and other biomolecules .
Comparison with Similar Compounds
1-Allylcyclopropanesulfonic Acid Potassium Salt can be compared with other sulfonic acid salts such as:
Methanesulfonic Acid Potassium Salt: Similar in its sulfonating properties but differs in the alkyl group attached to the sulfonic acid.
Ethanesulfonic Acid Potassium Salt: Another sulfonic acid salt with a different alkyl group, used in similar applications.
The uniqueness of this compound lies in its allyl group, which provides distinct reactivity and makes it suitable for specific synthetic applications .
Properties
CAS No. |
923032-57-9 |
---|---|
Molecular Formula |
C6H10KO3S |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
potassium;1-prop-2-enylcyclopropane-1-sulfonate |
InChI |
InChI=1S/C6H10O3S.K/c1-2-3-6(4-5-6)10(7,8)9;/h2H,1,3-5H2,(H,7,8,9); |
InChI Key |
IWAWSMYAQRRAHR-UHFFFAOYSA-N |
SMILES |
C=CCC1(CC1)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C=CCC1(CC1)S(=O)(=O)O.[K] |
Synonyms |
1-(2-Propen-1-yl)-cyclopropanesulfonic Acid Potassium Salt |
Origin of Product |
United States |
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